Cas no 218275-70-8 (L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI))

L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI) structure
218275-70-8 structure
Product Name:L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI)
CAS-nummer:218275-70-8
MF:C31H50N6O12
MW:698.76170873642
CID:281218
PubChem ID:481421
Update Time:2025-04-19

L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Norvaline,N-acetyl-L-a-aspartyl-L-a-aspartyl-L-isoleucyl-L-valyl-L-prolyl-(9CI)
    • 2-{[1-(2-{2-[2-(2-Acetylamino-3-carboxy-propionylamino)-3-carboxy-propionylamino]-3-methyl-pentanoylamino}-3-methyl-butyryl)-pyrrolidine-2-carbonyl]-amino}-pentanoic acid
    • Ac-D-D-I-V-P-Nva-OH
    • (S)-3-((S)-2-Acetylamino-3-carboxy-propionylamino)-N-((1S,2S)-1-{(S)-1-[2-((S)-1-carboxy-ethylcarbamoyl)-pyrrolidine-1-carbonyl]-2-methyl-propylcarbamoyl}-2-methyl-butyl)-succinamic acid
    • CHEMBL72695
    • BDBM3879
    • Acetyl-Asp-Asp-Ile-Val-Pro-Norvaline-OH
    • L-norvaline, N-acetyl-L-alpha-aspartyl-L-alpha-aspartyl-L-isoleucyl-L-valyl-L-prolyl-
    • (2S)-2-{[(2S)-1-[(2S)-2-[(2S)-2-[(3S)-3-[(3S)-3-acetamido-3-formamidopropanoic acid]-3-formamidopropanoic acid]-3-methylpentanamido]-3-methylbutanoyl]pyrrolidin-2-yl]formamido}pentanoic acid
    • L-Norvaline, N-acetyl-L-alpha-aspartyl-L-alpha-aspartyl-L-isoleucyl-L-valyl-L-prolyl- (9CI)
    • N-[{1-[N-(2-{[3-Carboxy-2-({3-carboxy-1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)-1-hydroxypropylidene]amino}-1-hydroxy-3-methylpentylidene)valyl]pyrrolidin-2-yl}(hydroxy)methylidene]norvaline
    • (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-hydroxy-4-oxo-butanoyl]amino]-4-hydroxy-4-oxo-butanoyl]amino]-3-methyl-pentanoyl]amino]-3-methyl-butanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
    • BDBM50071984
    • DTXSID60944431
    • Azapeptide-based compound 20
    • 218275-70-8
    • Inchi: 1S/C31H50N6O12/c1-7-10-18(31(48)49)33-28(45)21-11-9-12-37(21)30(47)24(15(3)4)35-29(46)25(16(5)8-2)36-27(44)20(14-23(41)42)34-26(43)19(13-22(39)40)32-17(6)38/h15-16,18-21,24-25H,7-14H2,1-6H3,(H,32,38)(H,33,45)(H,34,43)(H,35,46)(H,36,44)(H,39,40)(H,41,42)(H,48,49)/t16-,18-,19-,20-,21-,24-,25-/m0/s1
    • InChI-sleutel: NELACTXYCHECFZ-DZQZDKHXSA-N
    • LACHT: O=C([C@H](C(C)C)NC([C@H]([C@@H](C)CC)NC([C@H](CC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(=O)O)CCC)=O

Berekende eigenschappen

  • Exacte massa: 698.3489
  • Monoisotopische massa: 698.34867105g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 20
  • Complexiteit: 1260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.7
  • Topologisch pooloppervlak: 278Ų

Experimentele eigenschappen

  • PSA: 277.71
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd